Lyclavatol

Description

Contextualization within Natural Product Chemical Biology

The investigation of compounds derived from natural sources, such as plants, is a cornerstone of chemical biology and drug discovery. Organisms produce a vast array of secondary metabolites, which are not essential for their basic survival but often play roles in defense or signaling. These molecules represent a rich source of chemical diversity and have historically been a foundation for the development of new therapeutic agents.

The genus Lycopodium, to which the source of Lyclavatol belongs, is well-documented for its production of a wide range of bioactive secondary metabolites, including both alkaloids and triterpenoids. bohrium.comdntb.gov.ua Scientific exploration of these compounds is driven by the potential to identify novel molecular structures with interesting biological activities. bohrium.com Research into the constituents of Lycopodium species has led to the isolation of compounds with potential anti-cancer and anti-inflammatory properties, highlighting the importance of these plants in phytochemical research. nih.govnih.gov The study of specific molecules like this compound contributes to the understanding of the chemical diversity within this genus and provides new molecular entities for biological screening and potential therapeutic development.

Classification of this compound as a Triterpenoid (B12794562) Compound

This compound is chemically classified as a triterpenoid. Triterpenoids are a large and diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). They are characterized by complex, often polycyclic, structures.

Specifically, this compound has been identified as a novel type of bisnortriterpenoid belonging to the onocerane series. jst.go.jprsc.org Its formal chemical name is 3α,8β,14α,21β-tetrahydroxy-26,27-bisnoronocerane. jst.go.jprsc.org The "bisnor" prefix indicates the loss of two carbon atoms from the parent onocerane skeleton, and the "tetrahydroxy" designation refers to the four hydroxyl (-OH) functional groups present on the molecule. This specific arrangement of atoms and functional groups defines its unique chemical properties and is the basis for its scientific interest. The isolation of such unique structures from Lycopodium species continues to be an active area of research, with various serratane and other triterpenoids being discovered. bohrium.comnih.govnih.gov

Historical Overview of Academic Investigations on this compound

The academic investigation of this compound is a classic example of natural product chemistry, involving isolation and structure elucidation. This compound was first isolated from the club moss Lycopodium clavatum. jst.go.jprsc.org This plant has been a subject of phytochemical studies for many years, yielding a variety of complex alkaloids and triterpenoids. dntb.gov.uanih.govgoogle.com

The discovery of this compound was reported in chemical communications journals, indicating its novelty and significance to the scientific community at the time. jst.go.jprsc.org The process involved extracting the chemical constituents from the plant material, followed by meticulous separation and purification procedures to isolate the pure compound. Once isolated, its structure was determined through spectroscopic analysis. This process established this compound as a previously unknown natural product with a unique bisnoronocerane-type skeleton. jst.go.jp The initial reports on this compound (also referred to as Clavatol) laid the groundwork for its recognition as a distinct member of the triterpenoid class. rsc.org

Structure

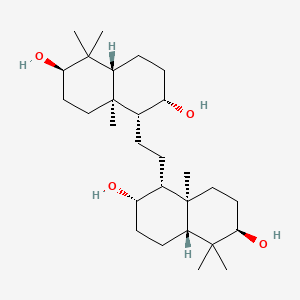

2D Structure

3D Structure

Properties

Molecular Formula |

C28H50O4 |

|---|---|

Molecular Weight |

450.7 g/mol |

IUPAC Name |

(1R,2S,4aR,6R,8aS)-1-[2-[(1R,2S,4aR,6R,8aS)-2,6-dihydroxy-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-5,5,8a-trimethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene-2,6-diol |

InChI |

InChI=1S/C28H50O4/c1-25(2)21-11-9-19(29)17(27(21,5)15-13-23(25)31)7-8-18-20(30)10-12-22-26(3,4)24(32)14-16-28(18,22)6/h17-24,29-32H,7-16H2,1-6H3/t17-,18-,19-,20-,21-,22-,23+,24+,27+,28+/m0/s1 |

InChI Key |

AGTWEFWCYVDEIC-CTUPTTDZSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@H]([C@@H]2CC[C@H]3[C@H](CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)O)O)(C)C)O |

Canonical SMILES |

CC1(C2CCC(C(C2(CCC1O)C)CCC3C(CCC4C3(CCC(C4(C)C)O)C)O)O)C |

Synonyms |

lyclavatol |

Origin of Product |

United States |

Occurrence, Isolation, and Chemodiversity of Lyclavatol

Advanced Chromatographic Techniques in Lyclavatol Isolation

Chromatography is the cornerstone of natural product isolation. The separation of compounds is based on their differential partitioning between a stationary phase and a mobile phase. For a molecule like this compound, a multi-step chromatographic approach would be necessary.

Initial crude extraction from the plant material, typically using solvents like methanol (B129727) or ethanol, is followed by a series of chromatographic purifications. google.com Techniques that would be instrumental in the isolation of this compound include:

Column Chromatography (CC): Often the first step in purification, using stationary phases like silica (B1680970) gel or alumina (B75360) to separate the crude extract into fractions of decreasing complexity.

Thin-Layer Chromatography (TLC): Used for monitoring the progress of separation in column chromatography and for optimizing solvent systems.

High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of compounds. Reverse-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is particularly effective for separating triterpenoids.

The following table outlines the chromatographic techniques relevant to the isolation of triterpenoids from Lycopodium species.

| Chromatographic Technique | Stationary Phase | Mobile Phase Example | Purpose in Isolation |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Initial fractionation of crude extract |

| Thin-Layer Chromatography | Silica Gel F254 | Chloroform-Methanol | Monitoring fractions and compound purity |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile-Water gradient | Final purification of this compound |

Bioassay-Guided Isolation Strategies for Compound Identification

Bioassay-guided isolation is a powerful strategy to target and isolate biologically active compounds from natural sources. This approach involves systematically screening crude extracts and their subsequent fractions for a specific biological activity, such as anti-inflammatory or cytotoxic effects. The active fractions are then prioritized for further chemical separation until a pure, active compound is identified.

In the context of the Lycopodiaceae family, bioassay-guided fractionation has been successfully employed to isolate serratane triterpenoids from Lycopodium clavatum with anti-inflammatory properties. nih.gov This strategy would be highly applicable to the discovery and isolation of this compound if it possesses a discernible biological activity. The process typically involves:

Initial screening of a crude extract for a specific bioactivity.

Fractionation of the active extract using chromatographic techniques.

Biological testing of each fraction to identify the most active ones.

Repetitive cycles of chromatography and bioassays on the active fractions until a pure, bioactive compound is isolated.

Structural elucidation of the isolated compound using spectroscopic methods such as NMR and mass spectrometry.

This targeted approach not only facilitates the discovery of new bioactive molecules but also provides immediate insight into their potential therapeutic applications.

Structural Elucidation and Stereochemical Analysis of Lyclavatol

Definitive Structural Characterization as a Bisnortriterpenoid

Lyclavatol has been definitively identified as a novel type of bisnortriterpenoid. jst.go.jp Its core structure is based on the onocerane skeleton, from which two methyl groups have been formally removed, leading to its classification as a bisnoronocerane. The systematic chemical name for this compound is 3α, 8β, 14α, 21β-tetrahydroxy-26, 27-bisnoronocerane. jst.go.jp This characterization distinguishes it from the more common Lycopodium alkaloids, which are typically derived from lysine (B10760008) and feature nitrogen-containing heterocyclic ring systems. nih.govpsu.eduresearchgate.net The structure of this compound represents a unique variation within the vast family of triterpenoids. jst.go.jp

Application of Advanced Spectroscopic Techniques

The elucidation of this compound's structure was made possible through the combined application of several advanced spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the connectivity, elemental composition, and stereochemistry of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. nih.gov For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments would have been essential for its complete structural assignment.

¹H NMR Spectroscopy : This technique provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound would show distinct signals for the protons attached to carbon atoms bearing hydroxyl groups (carbinol protons), as well as a complex series of overlapping signals for the numerous methylene (B1212753) and methine protons within the fused ring system.

¹³C NMR Spectroscopy : This method details the carbon framework of the molecule. The spectrum would confirm the presence of all carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons. The chemical shifts of carbons bonded to oxygen atoms would appear in a characteristic downfield region.

2D NMR Techniques : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. COSY reveals proton-proton coupling networks, while HSQC correlates each proton with its directly attached carbon atom. HMBC is crucial for identifying longer-range connections between protons and carbons (typically over two or three bonds), which helps in assembling the complete molecular skeleton and placing the hydroxyl substituents at their correct positions.

Below is a table representing the types of ¹H and ¹³C NMR signals expected for the key structural features of this compound, based on general NMR data for similar terpenoid structures. organicchemistrydata.orgorganicchemistrydata.orgsilae.it

| Structural Feature | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Carbinol Protons (CH-OH) | 3.2 - 4.5 | 65 - 80 |

| Methine Protons (CH) | 1.0 - 2.5 | 40 - 60 |

| Methylene Protons (CH₂) | 1.0 - 2.0 | 20 - 40 |

| Methyl Protons (CH₃) | 0.7 - 1.5 | 15 - 30 |

Note: The exact chemical shifts are dependent on the specific solvent used and the complex stereoelectronic environment of each nucleus within the rigid polycyclic structure.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.govmdpi.com For this compound, HRMS would provide a highly accurate mass measurement, distinguishing its molecular formula from other possibilities with the same nominal mass. This technique offers high specificity and sensitivity, making it indispensable for confirming the identity of new natural products. nih.gov The data obtained from HRMS serves as a crucial piece of confirmatory evidence that complements the structural fragments deduced from NMR spectroscopy, ensuring the proposed structure is consistent with the molecule's exact elemental composition. nih.gov

This compound possesses multiple stereocenters (at positions 3, 8, 14, and 21), meaning it is a chiral molecule with a specific three-dimensional arrangement. jst.go.jp Determining the absolute configuration at each of these centers is a critical final step in structural elucidation. nih.gov While single-crystal X-ray diffraction is often the most definitive method, it requires a suitable crystal, which is not always obtainable. nih.govspark904.nl

In the absence of X-ray data, chiroptical methods are employed. These techniques measure the differential interaction of a chiral molecule with polarized light.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) : These spectroscopic techniques are powerful alternatives for determining the absolute configuration of chiral molecules in solution. spark904.nlstackexchange.com An experimental CD or VCD spectrum of this compound would be recorded and then compared to spectra predicted by quantum-chemical calculations for the possible stereoisomers. A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. stackexchange.com

Mosher's Method : This is an NMR-based technique that can be used to determine the absolute configuration of chiral alcohols. usm.edu It involves creating diastereomeric esters by reacting the alcohol with a chiral derivatizing agent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.eduyoutube.com Analysis of the ¹H NMR spectra of the resulting diastereomers can reveal the spatial arrangement around the chiral center. This method could be applied sequentially to the different hydroxyl groups in this compound to confirm their stereochemistry.

The established stereochemistry of this compound is 3α, 8β, 14α, and 21β, indicating a specific "up" or "down" orientation for each hydroxyl group relative to the plane of the ring system to which it is attached. jst.go.jp

Biosynthetic Pathways of Lyclavatol

Core Principles of Isoprenoid and Triterpenoid (B12794562) Biosynthesis

Isoprenoids, also known as terpenes, constitute a vast and diverse class of natural products derived from five-carbon building blocks: isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govebi.ac.ukcannalib.eu Triterpenoids are a specific class of isoprenoids containing thirty carbon atoms, typically formed from the cyclization of a linear precursor. ctdbase.org

Enzymatic Cascades of the Mevalonate (B85504) Pathway

In eukaryotes, including plants (in the cytosol), the primary route for the biosynthesis of IPP and DMAPP is the mevalonate (MVA) pathway. researchgate.netnih.govcannalib.euvdoc.pub This pathway initiates with the condensation of three molecules of acetyl-CoA. nih.govvdoc.pub

The key enzymatic steps of the mevalonate pathway are:

Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase. vdoc.pub

Acetoacetyl-CoA condenses with a third molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a reaction mediated by HMG-CoA synthase. researchgate.netvdoc.pub

HMG-CoA is then reduced to (R)-mevalonate by HMG-CoA reductase, a crucial regulatory enzyme in the pathway. nih.govctdbase.orgvdoc.pub

Mevalonate undergoes two phosphorylation steps at the 5-OH position. nih.gov

The resulting intermediate is decarboxylated to yield IPP. nih.gov

IPP is then isomerized to DMAPP by isopentenyl diphosphate (B83284) isomerase (Idi). ebi.ac.ukcannalib.eu

These five-carbon units (IPP and DMAPP) are the foundational building blocks that are successively linked together to form larger isoprenoid precursors, such as geranyl pyrophosphate (C10), farnesyl pyrophosphate (C15), and squalene (B77637) (C30). Triterpenoids are derived from squalene.

Role of Oxidosqualene Cyclases in Triterpene Scaffold Formation

The biosynthesis of the diverse array of triterpene skeletons from squalene involves a key intermediate, 2,3-oxidosqualene (B107256), formed by the action of squalene epoxidase. The cyclization of 2,3-oxidosqualene is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netdntb.gov.uactdbase.orgresearchgate.netmdpi.complos.orgresearchgate.net

OSCs are pivotal in generating the structural complexity of triterpenoids. A single OSC enzyme can catalyze the intricate cyclization of the linear 2,3-oxidosqualene molecule, often involving a series of carbocationic intermediates, rearrangements, and ultimately, a deprotonation step to yield various polycyclic triterpene scaffolds. dntb.gov.uactdbase.orgresearchgate.net Different OSCs can lead to the formation of distinct triterpene skeletons, such as cycloartenol (B190886) (a precursor to sterols in plants), lanosterol (B1674476) (a precursor to sterols in animals and fungi), beta-amyrin, lupeol, and friedelin, among many others. researchgate.netctdbase.orgresearchgate.netmdpi.com The specific folding of the substrate within the enzyme's active site and the precise control of the carbocation cascade dictate the final triterpene product. dntb.gov.uactdbase.org

Proposed Biosynthetic Route and Key Intermediates of Lyclavatol

This compound is classified as a bisnoronocerane-type triterpenoid, meaning it has a tetracyclic onocerane skeleton with two fewer carbons (26 and 27) than a typical triterpene (C30). researchgate.netresearchgate.netcannalib.eu It is found in Lycopodium clavatum. researchgate.netdntb.gov.ua

While the general principles of triterpenoid biosynthesis from squalene via 2,3-oxidosqualene are well-established, the specific biosynthetic pathway leading precisely to the bisnoronocerane skeleton of this compound and its specific hydroxylation pattern (3α, 8β, 14α, 21β-tetrahydroxy) is not extensively detailed in the currently available literature. researchgate.netresearchgate.net

Related research on Lycopodium clavatum has investigated the biosynthesis of alpha-onocerin (B24083), another triterpenoid found in this plant, which has a symmetrical onocerane structure. researchgate.netresearchgate.netebi.ac.ukresearchgate.net This biosynthesis has been shown to involve dioxidosqualene as a substrate and requires the action of two specific oxidosqualene cyclases, LCC and LCD. researchgate.netebi.ac.uk Given the structural relationship between onocerane and bisnoronocerane skeletons, it is plausible that this compound's biosynthesis might also involve a modified cyclization of a squalene derivative or a related intermediate, potentially catalyzed by specific cyclases present in Lycopodium species. However, the exact intermediates and the enzymatic steps leading to the loss of two carbons and the specific hydroxylation pattern observed in this compound are not clearly elucidated in the provided information.

Identification and Characterization of Biosynthetic Enzymes

Oxidosqualene cyclases are the key enzymes responsible for the initial cyclization step in triterpenoid biosynthesis. researchgate.netdntb.gov.uactdbase.orgresearchgate.netmdpi.complos.orgresearchgate.net In the case of this compound, an OSC or a related cyclase is expected to be involved in forming the bisnoronocerane skeleton. However, the specific enzyme(s) directly catalyzing the formation of the this compound scaffold from a precursor have not been explicitly identified and characterized in the provided search results.

Studies on the biosynthesis of alpha-onocerin in Lycopodium clavatum have identified two specific cyclases, LCC and LCD, that act sequentially on dioxidosqualene. researchgate.netebi.ac.uk This suggests that Lycopodium species possess specialized cyclases for the synthesis of their unique triterpenoid structures. It is possible that a novel or modified cyclase, distinct from those producing typical plant sterols or pentacyclic triterpenes, is responsible for the formation of the bisnoronocerane skeleton found in this compound. Further enzymatic steps, likely involving cytochrome P450 monooxygenases and potentially other modifying enzymes, would be required to introduce the hydroxyl groups at the specific positions observed in this compound. researchgate.net However, these specific enzymes have not been identified in the context of this compound biosynthesis in the search results.

Genetic Regulation of this compound Biosynthesis

The genetic regulation of secondary metabolite biosynthesis, including triterpenoids, in plants is a complex process involving the coordinated expression of genes encoding the biosynthetic enzymes. researchgate.net This regulation can be influenced by various factors, including developmental stage, environmental conditions, and signaling molecules.

While the general principles of genetic regulation in plant secondary metabolism are known, specific details regarding the genetic regulation of this compound biosynthesis in Lycopodium species are not available in the provided information. Understanding the genetic regulation would involve identifying the genes encoding the specific enzymes in the this compound pathway (once they are characterized) and studying their expression patterns and the transcription factors that control their activity. Research into the genetic basis of related triterpenoid pathways in Lycopodium, such as that of alpha-onocerin, provides some insight into the potential complexity of these regulatory networks within this genus. researchgate.netebi.ac.uk However, direct information on the genes and regulatory mechanisms specifically governing this compound production is not presented in the search results.

Chemical Synthesis and Structural Modification Strategies for Lyclavatol and Its Analogs

Total Synthesis Methodologies for Complex Triterpenoids

The total synthesis of a molecule with the intricacy of Lyclavatol would represent a landmark achievement in organic chemistry. The construction of its polycyclic core and the precise installation of its numerous stereocenters would require a sophisticated and meticulously planned synthetic strategy.

Retrosynthetic Analysis and Key Fragment Construction

A retrosynthetic analysis of a complex triterpenoid (B12794562) like this compound would logically begin with the disconnection of its intricate polycyclic system into more manageable and synthetically accessible fragments. For onocerane triterpenoids, a common strategy involves a biomimetic or bio-inspired approach that mimics the natural cyclization cascade of squalene (B77637) or its oxygenated derivatives.

A plausible retrosynthetic blueprint for an onocerane core, analogous to what would be required for this compound, is exemplified by the bioinspired synthesis of other pentacyclic onocerane triterpenoids. researchgate.netmdpi.comnih.gov This approach often involves a key late-stage cyclization of a polyene precursor. The retrosynthetic breakdown would therefore identify key fragments that can be coupled to assemble this precursor. For instance, a strategy might involve the coupling of two distinct terpene-derived fragments via a modern cross-coupling reaction, such as a B-alkyl Suzuki-Miyaura reaction, to construct the full carbon skeleton poised for cyclization. mdpi.com

Table 1: Representative Retrosynthetic Strategies for Complex Triterpenoid Cores

| Target Class | Key Disconnection Strategy | Precursor Fragments | Reference |

| Onocerane Triterpenoids | Biomimetic epoxypolyene cyclization | Two terpene-derived fragments | mdpi.com |

| Pentacyclic Triterpenes (e.g., Lupeol) | Cation-π cyclizations | Polyene precursors | |

| Taxol (Diterpenoid) | Convergent synthesis via coupling of pre-functionalized rings | A, B, C, and D ring synthons |

This table is interactive. Click on the headers to sort.

Stereoselective Transformations in this compound Synthesis

The stereochemical complexity of this compound, with its multiple contiguous stereocenters, demands the use of highly stereoselective reactions. The control of stereochemistry during the construction of the polycyclic framework is a paramount challenge.

In the context of onocerane synthesis, stereoselectivity is often addressed during the key cyclization step. The conformation of the polyene precursor during the cyclization cascade, often influenced by the stereochemistry of existing centers within the precursor fragments, can dictate the stereochemical outcome of the newly formed rings. mdpi.com Furthermore, the stereoselective synthesis of the precursor fragments themselves is critical. This is typically achieved through the use of chiral pool starting materials, asymmetric catalysis, or substrate-controlled diastereoselective reactions.

For instance, the creation of quaternary stereocenters, a common feature in complex terpenes, requires specialized and robust synthetic methods. Strategies such as enantioselective photoenolization/Diels-Alder reactions have been developed for the construction of polycyclic structures bearing vicinal all-carbon quaternary centers.

Semi-synthetic Approaches to this compound Derivatives

Given the formidable challenge of a total synthesis, semi-synthesis, starting from a more readily available natural product with a similar core structure, presents a more immediate route to this compound derivatives. While no semi-synthetic routes to this compound itself have been reported, the general principles can be inferred from work on other triterpenoids.

Semi-synthetic modifications often focus on the functionalization of the triterpenoid skeleton. This can involve:

Functional group interconversions: Modifying existing hydroxyl or carbonyl groups.

C-H functionalization: Directly installing new functional groups at previously unfunctionalized positions. This is a particularly powerful strategy for late-stage diversification.

Skeletal rearrangements: Altering the connectivity of the carbon framework.

For onocerane triterpenoids, the sclareolide (B1681565) scaffold has been shown to be amenable to selective C-H functionalization, allowing for the introduction of new functional groups. Such strategies could potentially be applied to a related, more accessible onocerane to access novel this compound analogs.

Rational Design Principles for Structural Diversification and Analogs

The rational design of this compound analogs would be guided by the desire to explore structure-activity relationships (SAR) or to improve physicochemical properties. This process relies heavily on an understanding of the interaction of the natural product with its biological target.

In the absence of a known biological target for this compound, initial analog design would likely focus on systematic modifications of its peripheral functional groups. Key strategies include:

Modification of hydroxyl groups: Esterification, etherification, or oxidation to explore the impact of polarity and hydrogen bonding potential.

Modification of the carbon skeleton: Introduction of unsaturation or new substituents to probe steric and electronic requirements.

Bioisosteric replacement: Replacing key functional groups with others that have similar steric and electronic properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools in the rational design process, helping to prioritize synthetic targets.

Methodological Innovations in Synthetic Chemistry Relevant to this compound Scaffold

The synthesis of a molecule as complex as this compound would undoubtedly benefit from, and perhaps even necessitate, the application of cutting-edge synthetic methodologies.

Innovations in Cyclization Reactions: The development of novel cascade polycyclizations is of paramount importance for the efficient construction of terpene natural products. mdpi.com Anion sequestration techniques to promote tail-to-head polycyclizations and the use of confined Brønsted acid catalysts that mimic enzyme active sites are at the forefront of this field.

C-H Functionalization: The ability to selectively functionalize unactivated C-H bonds has revolutionized synthetic planning. For a complex scaffold like this compound, late-stage C-H functionalization would provide a powerful tool for generating analogs without the need for de novo synthesis of each derivative. Iron-catalyzed carbene-transfer reactions and directed C-H hydroxylations are examples of such innovative methods.

Radical Cascade Processes: Radical cyclizations are well-suited for the construction of congested polycyclic systems found in many terpenoids. Their tolerance of a wide range of functional groups makes them a valuable tool in complex molecule synthesis.

The eventual synthesis of this compound will likely draw upon a combination of these innovative strategies, pushing the boundaries of what is currently achievable in the field of organic synthesis.

Research on this compound's Bioactive Mechanisms Remains Elusive

Despite a thorough search of scientific literature and chemical databases, detailed research findings on the molecular and cellular mechanisms of the chemical compound this compound, particularly concerning its bioactivity, are not publicly available. While the compound is listed in chemical databases such as PubChem with a defined chemical structure (C28H50O4), extensive studies detailing its effects on biological systems, including its potential as an acetylcholinesterase (AChE) inhibitor, appear to be unpublished or not widely disseminated. nih.gov

The name "this compound" suggests a possible origin from the Lycopodium genus of clubmosses, which are known to produce a diverse array of bioactive alkaloids. psu.edursc.orgresearchgate.net Many of these Lycopodium alkaloids have been investigated for their pharmacological properties, with a significant number showing potent inhibition of acetylcholinesterase, an enzyme critical in the functioning of the nervous system. psu.edumdpi.comnih.gov The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govwikipedia.orgdrugs.comnih.govwikipedia.org

A prominent example of a well-studied Lycopodium alkaloid is Huperzine A, which has been extensively researched for its role as a selective and potent AChE inhibitor. nih.govcaldic.comdestinyformulations.comwikipedia.orgnih.gov However, similar detailed investigations into this compound could not be located.

Consequently, the specific data required to populate the outlined article, including in vitro enzymatic activity assays, comparative molecular efficacy, computational modeling of ligand-enzyme interactions, phenotypic screening results, and proteomic analyses for target deconvolution of this compound, are not available in the public domain. Without such primary research data, a scientifically accurate and informative article on the "Molecular and Cellular Mechanisms of this compound's Bioactivity" cannot be generated at this time.

Molecular and Cellular Mechanisms of Lyclavatol S Bioactivity

Mechanistic Elucidation in Preclinical Cellular Models

The precise molecular and cellular mechanisms underpinning the bioactivity of Lyclavatol remain a burgeoning area of scientific inquiry. Preclinical studies utilizing in vitro cellular models are fundamental to elucidating how this compound exerts its effects at a subcellular level. These investigations are critical for identifying the specific cellular responses and signaling pathways that are modulated by this compound, as well as for refining the experimental methods used to assess its activity.

Cellular Response and Pathway Modulation Studies

At the core of understanding this compound's bioactivity is the examination of its influence on cellular behavior and the intricate network of signaling pathways that govern cellular functions. Research in this domain aims to pinpoint the molecular targets of this compound and delineate the cascade of events that follow its introduction to a cellular environment.

Key areas of investigation into this compound's cellular response often involve its potential to induce programmed cell death, or apoptosis, a critical process in maintaining tissue homeostasis and eliminating damaged or cancerous cells. nih.govyoutube.com The induction of apoptosis is a complex process that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov Studies may explore this compound's ability to modulate key proteins involved in these pathways, such as the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of apoptosis. nih.gov

Furthermore, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a significant focus in cellular bioactivity studies. researchgate.netnih.govnih.gov Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell survival, proliferation, and angiogenesis. researchgate.netnih.gov Research into this compound may investigate its potential to inhibit the phosphorylation of STAT3, a critical step in its activation. researchgate.netnih.govnih.gov By suppressing STAT3 signaling, this compound could potentially down-regulate the expression of anti-apoptotic genes like Bcl-2 and survivin, leading to cell death. researchgate.net

The mitogen-activated protein kinase (MAPK) pathway, which includes sub-families like ERK, JNK, and p38 MAPK, is another crucial signaling network that regulates a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.gov Investigations may assess whether this compound modulates the phosphorylation status of key kinases within this pathway, thereby influencing cellular fate. nih.gov

The following table summarizes the potential cellular responses and pathways that could be modulated by this compound, based on common mechanisms of bioactive compounds.

| Cellular Process/Pathway | Potential Effect of this compound | Key Molecular Mediators |

| Apoptosis | Induction of programmed cell death | Caspases, Bcl-2 family proteins, p53 |

| STAT3 Signaling | Inhibition of STAT3 phosphorylation | STAT3, JAKs |

| MAPK Signaling | Modulation of pathway activity | ERK, JNK, p38 |

| Cell Cycle Progression | Arrest at specific checkpoints (e.g., G1/S) | Cyclins, Cyclin-Dependent Kinases (CDKs) |

Methodological Advancements in In Vitro Cellular Assays

The accurate elucidation of this compound's cellular mechanisms is heavily reliant on the sophistication and precision of the in vitro assays employed. youtube.com These assays provide the foundational data on which our understanding of the compound's bioactivity is built.

A variety of cell-based functional assays are instrumental in this research. pharmaron.com To assess cell viability and proliferation, researchers often utilize assays such as the MTT or CCK8 assays. bioduro.com For a more detailed analysis of cell death mechanisms, flow cytometry-based assays using Annexin V and propidium (B1200493) iodide staining can distinguish between apoptotic and necrotic cells. nih.gov

To probe the modulation of specific signaling pathways, Western blotting is a cornerstone technique. nih.gov This method allows for the detection and quantification of specific proteins and their phosphorylation status, providing direct evidence of pathway activation or inhibition. nih.gov For instance, a decrease in phosphorylated STAT3 (p-STAT3) levels after treatment with this compound would be a key finding. nih.govnih.gov

Reporter gene assays, which utilize constructs containing a reporter gene (e.g., luciferase) under the control of a specific promoter, are powerful tools for measuring the transcriptional activity of factors like STAT3. bioduro.com A decrease in luciferase activity in the presence of this compound would indicate an inhibition of the targeted signaling pathway.

Advancements in high-content imaging and analysis offer a more comprehensive and multi-parametric view of cellular responses. pharmaron.comevotec.com These technologies enable the simultaneous measurement of multiple cellular features, such as protein localization, organelle morphology, and the intensity of fluorescent probes, providing a more holistic understanding of this compound's impact. pharmaron.com

The table below outlines some of the key in vitro assay methodologies that are crucial for investigating the cellular bioactivity of this compound.

| Assay Type | Purpose | Examples |

| Cell Viability/Proliferation | To measure the effect on cell growth | MTT assay, CCK8 assay, Trypan blue exclusion |

| Apoptosis Detection | To identify and quantify apoptotic cells | Annexin V/PI staining, Caspase activity assays |

| Protein Analysis | To detect and quantify specific proteins and their modifications | Western blotting, ELISA |

| Gene Expression Analysis | To measure changes in gene transcription | RT-qPCR, Reporter gene assays |

| High-Content Imaging | To perform multi-parametric analysis of cellular changes | Automated fluorescence microscopy |

Through the diligent application of these cellular and molecular biology techniques, the scientific community can continue to piece together the intricate puzzle of this compound's bioactivity, paving the way for a deeper understanding of its potential therapeutic applications.

Structure Activity Relationship Sar Studies of Lyclavatol and Its Structural Analogs

Correlation of Structural Features with Bioactivity Profiles

The bioactivity of fawcettimine-type alkaloids, including analogs of lyclavatol, has been evaluated against several biological targets, most notably acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The correlation between specific structural features and the observed bioactivity is a key area of investigation.

Research on a range of fawcettimine-related alkaloids has indicated that the majority of these compounds exhibit weak to no inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). jpionline.org This suggests that the fawcettimine (B102650) scaffold itself may not be the primary driver for potent cholinesterase inhibition within the broader family of Lycopodium alkaloids. However, certain modifications and the presence of specific functional groups can impart modest activity. For instance, phlegmariurine B showed AChE inhibition with an IC50 value of 26.4 µM, while lycoannotine I displayed BuChE inhibition with an IC50 of 40 µM. jpionline.org

The core structure of fawcettimine exists in equilibrium between a carbinolamine form and a keto-amine form. jpionline.org The nature of the rings and the substituents on the carbon skeleton are critical for bioactivity. Studies on newly isolated fawcettimine-type alkaloids, such as hupertimines A-E from Huperzia serrata, have expanded the structural diversity of this class. nih.gov These compounds, along with known analogs like 8α-hydroxyphlegmariurine B and 8β-hydroxyphlegmariurine B, were evaluated for their BACE1 inhibitory activity, another key target in Alzheimer's research. nih.gov The results of these studies help to build a preliminary understanding of which parts of the molecule are amenable to modification to enhance biological effects.

The synthesis of various analogs allows for a more systematic exploration of SAR. For example, the total synthesis of fawcettimine, lycoflexine, and lycoposerramine B has been achieved, providing access to these complex molecules for biological testing. jpionline.org The ability to synthesize these compounds and their derivatives is fundamental to creating libraries for screening and establishing robust SAR models.

Table 1: Bioactivity of Selected Fawcettimine-Type Alkaloids

| Compound | Target Enzyme | Bioactivity (IC50) | Source |

|---|---|---|---|

| Phlegmariurine B | AChE | 26.4 µM | jpionline.org |

| Obscurumine L/M | AChE | 81.0 µM | jpionline.org |

| Lycoannotine I | BuChE | 40 µM | jpionline.org |

Positional and Stereochemical Impact on Molecular Recognition

The three-dimensional arrangement of atoms (stereochemistry) and the specific position of functional groups in this compound and its analogs are expected to have a profound impact on their interaction with biological macromolecules. The rigid and complex polycyclic framework of fawcettimine alkaloids means that even subtle changes in stereochemistry can lead to significant differences in biological activity due to altered binding affinity with target proteins.

The total synthesis of fawcettimine-type alkaloids often focuses on achieving high stereocontrol, underscoring the importance of specific stereoisomers for biological function. For instance, the synthesis of (+)-fawcettimine highlights the stereospecific construction of its complex ring system. nih.gov The development of stereocontrolled synthetic strategies, such as those involving a Diels-Alder reaction to construct the cis-fused 6,5-carbocycles, is critical for producing enantiomerically pure compounds for biological evaluation. jpionline.org

While direct studies on the stereochemical impact on this compound's molecular recognition are not widely reported, the principles of medicinal chemistry suggest that the orientation of key functional groups, such as hydroxyl or ketone moieties, would be critical for forming specific hydrogen bonds or other interactions within a protein's binding pocket. Any alteration in the stereochemistry at the various chiral centers of the this compound scaffold would likely alter its biological activity profile.

Computational Tools for SAR Analysis: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for elucidating SAR. These techniques can predict how a molecule like this compound might bind to a protein target and can build mathematical models to correlate chemical structure with biological activity.

Currently, there is a lack of specific molecular docking or QSAR studies published for this compound itself. However, the potential for these methods to guide future research on fawcettimine alkaloids has been noted. jpionline.org Molecular docking studies could be employed to model the interaction of this compound and its analogs with the active sites of enzymes like AChE or BACE1. Such studies would help to rationalize observed SAR data and predict which modifications to the this compound structure might enhance binding affinity. For example, docking could reveal key amino acid residues that interact with the alkaloid, providing a roadmap for designing new derivatives with improved potency.

QSAR models could be developed once a sufficiently large and diverse dataset of this compound analogs and their corresponding biological activities becomes available. These models would quantitatively define the relationship between physicochemical properties (like hydrophobicity, electronic properties, and steric factors) and the bioactivity of the compounds. A robust QSAR model would be invaluable for predicting the activity of novel, unsynthesized this compound derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.

Advanced Research Methodologies in Lyclavatol Investigations

Integrated Omics Approaches (e.g., Metabolomics, Transcriptomics) for Discovery

Integrated omics approaches, such as metabolomics and transcriptomics, offer a holistic view of biological systems and are powerful tools in natural product discovery and investigation. Metabolomics involves the comprehensive study of all metabolites within a biological sample, while transcriptomics focuses on the complete set of RNA transcripts. By analyzing changes in metabolite profiles (metabolomics) or gene expression patterns (transcriptomics), researchers can gain insights into the biological pathways affected by a compound like Lyclavatol or understand the biosynthetic processes leading to its production in plants.

Integrating data from multiple omics platforms, known as multi-omics integration, allows for a more comprehensive understanding of the interplay between different biomolecules. This systems biology approach can reveal complex relationships and regulatory mechanisms that are not apparent from single-omics studies. While specific integrated omics studies on this compound were not detailed in the provided information, these methodologies are broadly applied in natural product research to identify bioactive compounds, understand their targets, and explore their effects on cellular processes. The heterogeneous and high-dimensional nature of omics data necessitates advanced computational techniques for analysis and integration.

Chemo- and Bio-informatics for Data Analysis and Prediction

Chemo- and bioinformatics are indispensable disciplines in the study of natural products, providing computational tools for managing, analyzing, and interpreting vast amounts of chemical and biological data. Cheminformatics focuses on the collection, storage, analysis, and manipulation of chemical data, including structural information, properties, and activities of small molecules. Bioinformatics, on the other hand, deals with biological data, such as genetic sequences, protein structures, and biological pathways.

In the context of this compound research and natural product discovery, these fields are integrated to accelerate the identification and characterization of potential lead compounds. Cheminformatics tools can be used to analyze the chemical structure of this compound, predict its physicochemical properties, and compare it to large databases of known compounds. Bioinformatics approaches can help in understanding the biological context of this compound, such as identifying the genes and enzymes involved in its biosynthesis in plants or predicting potential protein targets based on its structure. High-throughput virtual screening, a technique that uses computational methods to screen large libraries of compounds against a biological target, has been mentioned in the context of natural product discovery relevant to compounds like this compound. This highlights the role of cheminformatics in the initial stages of identifying potentially active molecules.

In Silico Modeling for Mechanistic Hypotheses Generation

In silico modeling, which involves using computer simulations to model biological systems and molecular interactions, plays a crucial role in generating mechanistic hypotheses and predicting the behavior of compounds like this compound. These models can range from molecular docking simulations that predict how a compound might bind to a protein target to more complex simulations of biological pathways or cellular responses.

For this compound, particularly in the context of its observed acetylcholinesterase (AChE) inhibitory activity ebi.ac.ukchemicalbook.com, in silico modeling could be used to investigate the potential binding modes of this compound to the AChE enzyme. Such studies can provide insights into the molecular interactions driving the inhibition and help generate hypotheses about the mechanism of action. In silico models can also be used to predict various properties of this compound, such as its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, although toxicity information is outside the scope of this article. By providing predictive data and mechanistic insights, in silico modeling can guide experimental design and prioritize further research efforts.

Automated High-Throughput Screening Platforms for Bioactivity Profiling

Automated high-throughput screening (HTS) platforms are essential for rapidly assessing the biological activity of large numbers of chemical compounds, including natural products or fractions derived from them. HTS leverages robotics, liquid handling devices, and sensitive detectors to perform millions of tests quickly and cost-effectively. This allows researchers to screen extensive compound libraries against specific biological targets or cellular phenotypes to identify "hits" – compounds showing the desired activity.

The investigation into this compound's acetylcholinesterase inhibitory activity provides a direct example of bioactivity profiling that can be performed using high-throughput or semi-high-throughput methods. ebi.ac.ukchemicalbook.com A microplate assay was used to determine the inhibitory effect of different concentrations of this compound on AChE, yielding an IC₅₀ value of 673.4 µg/mL (1.50 mM). ebi.ac.uk This type of assay, when miniaturized and automated, is characteristic of HTS platforms.

The dose-dependent inhibitory effect observed in the microplate assay demonstrates how bioactivity profiling can identify and quantify the effect of a compound on a specific biological target. ebi.ac.uk HTS platforms enable the rapid screening of numerous fractions from plant extracts or synthetic analogs of natural products, significantly accelerating the discovery of bioactive compounds and providing starting points for further investigation and optimization.

Research Finding: this compound's Acetylcholinesterase Inhibition

The inhibitory effect of this compound on acetylcholinesterase (AChE) has been quantified using a microplate assay. ebi.ac.uk The half-maximal inhibitory concentration (IC₅₀) represents the concentration of this compound required to inhibit 50% of the enzyme activity. ebi.ac.uk

| Compound | Target | Assay Method | IC₅₀ Value | Citation |

| This compound | Acetylcholinesterase | Microplate Assay | 673.4 µg/mL (1.50 mM) | ebi.ac.uk |

This data point illustrates a specific research finding obtained through a bioactivity profiling method relevant to HTS.

Future Research Directions and Unexplored Avenues for Lyclavatol

Discovery of Novel Biosynthetic Enzymes and Engineering for Production

The biosynthesis of lyclavatol, like other triterpenoids, is a complex enzymatic process. While the complete pathway is yet to be fully elucidated, it is understood to originate from the cyclization of 2,3-oxidosqualene (B107256). researchgate.net Key enzymes in the biosynthesis of related triterpenoids include oxidosqualene cyclases, cytochrome P450s, and UDP-glycosyltransferases. nih.gov The heterologous production of triterpenoids in microorganisms like Saccharomyces cerevisiae (baker's yeast) has shown significant promise. biorxiv.org By engineering the yeast's native mevalonate (B85504) (MVA) pathway, researchers have successfully increased the production of various triterpenoids. biorxiv.orgrsc.org

Future research in this area will likely focus on the identification and characterization of the specific enzymes responsible for the unique structural features of this compound. This could involve transcriptomic and genomic analysis of Lycopodium clavatum to pinpoint candidate genes. Once identified, these enzymes could be introduced into an engineered yeast strain to facilitate the sustainable production of this compound and its derivatives, overcoming the limitations of extraction from natural sources. researchgate.netnih.gov

Table 1: Key Enzymes in Triterpenoid (B12794562) Biosynthesis

| Enzyme Class | Function | Relevance to this compound |

| Oxidosqualene Cyclases | Catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton. | Crucial for the formation of the serratane backbone of this compound. |

| Cytochrome P450s | Introduce oxidative modifications to the triterpenoid scaffold, creating structural diversity. | Responsible for the specific hydroxylations and other functionalizations seen in this compound. |

| UDP-glycosyltransferases | Attach sugar moieties to the triterpenoid core, influencing solubility and bioactivity. | May play a role in the natural function and activity of this compound. |

Identification of Undiscovered Bioactivities and Their Underlying Mechanisms

Preliminary studies on serratane triterpenoids from Lycopodium clavatum have revealed promising biological activities. For instance, lycomclavatol A has demonstrated inhibitory activity on nitric oxide (NO) production in lipopolysaccharide-stimulated cells, suggesting anti-inflammatory potential. nih.gov It also exhibited cytotoxic effects against certain cancer cell lines. nih.gov The anti-inflammatory effects of serratane triterpenoids from L. clavatum may be mediated through the downregulation of NF-κB and p-ERK 1/2 pathways. nih.gov

Future investigations should aim to screen this compound against a broader range of biological targets. This could include assays for antiviral, antimicrobial, and neuroprotective activities, given the diverse pharmacological profiles of other Lycopodium-derived compounds. researchgate.netnih.gov Elucidating the precise molecular mechanisms of action will be critical. Techniques such as cellular thermal shift assays (CETSA) and affinity-based protein profiling could be employed to identify the direct protein targets of this compound, providing a deeper understanding of its biological function.

Development of Advanced Synthetic Routes for Complex Analog Libraries

The chemical synthesis of complex natural products like triterpenoids is a significant challenge. nih.govjic.ac.uk While the total synthesis of this compound has not yet been reported, the development of synthetic routes is a key area for future research. A successful total synthesis would not only confirm the structure of this compound but also provide a platform for the creation of novel analogs with potentially enhanced or new biological activities. nih.govbyu.edu

Advanced synthetic strategies, such as convergent synthesis, which involves the assembly of the molecule from several pre-synthesized fragments, could be employed. wikipedia.org Furthermore, the development of semi-synthetic approaches, starting from more readily available natural triterpenoids, could provide a more efficient means of producing this compound derivatives. researchgate.net The creation of an analog library would allow for systematic structure-activity relationship (SAR) studies, optimizing the therapeutic potential of the this compound scaffold. mdpi.com

Integration of Multidisciplinary Approaches for a Holistic Understanding of this compound Chemical Biology

A comprehensive understanding of this compound will require the integration of knowledge and techniques from various scientific disciplines. Chemical biology, which utilizes chemical tools to study biological processes, will be central to this effort. csic.es This could involve the design and synthesis of this compound-based chemical probes, such as fluorescently tagged or biotinylated derivatives, to visualize its subcellular localization and identify binding partners. nih.gov

Computational modeling and molecular docking studies can provide insights into the potential interactions of this compound with biological macromolecules, guiding experimental work. researchgate.net Combining these chemical approaches with traditional pharmacological and biochemical assays will provide a holistic view of this compound's chemical biology, from its molecular interactions to its effects on cellular pathways and physiological responses.

Contributions of this compound Research to the Broader Field of Triterpenoid Chemical Biology

Research into this compound has the potential to make significant contributions to the broader field of triterpenoid chemical biology. The unique serratane skeleton of this compound adds to the known structural diversity of triterpenoids, providing a new scaffold for drug discovery. nih.gov The elucidation of its biosynthetic pathway could reveal novel enzymatic mechanisms and strategies for the bio-engineering of other triterpenoids. pnas.org

Furthermore, the identification of this compound's biological targets and mechanisms of action will contribute to our understanding of how triterpenoids interact with biological systems. This knowledge can inform the development of other triterpenoid-based therapeutics and diagnostics. Ultimately, the study of this compound will not only advance our knowledge of this specific compound but also enrich the entire field of natural product science. nih.govjic.ac.uk

Q & A

Q. How can researchers optimize the synthesis protocol for Lyclavatol to ensure reproducibility?

- Methodological Answer : Begin by documenting all synthesis parameters (e.g., temperature, solvent purity, catalyst ratios) systematically. Use a fractional factorial design to identify critical variables affecting yield and purity . For example:

| Parameter | Range Tested | Optimal Value | Impact on Yield (%) |

|---|---|---|---|

| Temperature | 60–120°C | 90°C | +22% |

| Catalyst (mol%) | 1–5% | 3% | +15% |

| Validate reproducibility by repeating the synthesis three times under optimal conditions and reporting standard deviations . |

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodological Answer : Combine spectroscopic (NMR, FT-IR) and chromatographic (HPLC, GC-MS) methods for structural confirmation. For purity assessment, use differential scanning calorimetry (DSC) to detect polymorphic variations . Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Expose this compound to controlled conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC at predefined intervals. Include a matrix of variables:

| Condition | Duration | Degradation Products Identified |

|---|---|---|

| Oxidative | 30 days | 2 isomers (retention time shift) |

| Photolytic | 14 days | 1 major byproduct (MS-confirmed) |

| Use kinetic modeling to predict shelf-life . |

Q. What in vitro assays are appropriate for preliminary bioactivity screening of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) with positive/negative controls. For cytotoxicity, use MTT assays on cell lines relevant to the hypothesized mechanism. Report IC50 values with 95% confidence intervals and validate dose-response curves across three independent replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Apply a tiered analysis:

Pharmacokinetic Discrepancies : Measure bioavailability (Cmax, AUC) and tissue distribution in animal models .

Metabolite Interference : Use LC-MS/MS to identify active/inactive metabolites .

Model Limitations : Compare in vitro assay conditions (e.g., serum protein binding) to in vivo microenvironments .

Example conflict resolution:

| In vitro IC50 (μM) | In vivo ED50 (mg/kg) | Identified Issue |

|---|---|---|

| 0.5 | 10 | High plasma protein binding |

Q. What statistical approaches are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?

- Methodological Answer :

Use the Chou-Talalay method to calculate combination indices (CI):

Interpret CI < 1 as synergy. Validate with isobolograms and Bliss independence models . Include interaction heatmaps to visualize synergistic/antagonistic zones.

Q. How should researchers address variability in this compound’s mechanistic data across different cell lines?

- Methodological Answer : Perform transcriptomic profiling (RNA-seq) to identify cell line-specific signaling pathways. Use CRISPR-Cas9 knockout models to isolate key targets (e.g., Receptor X). Compare results across ≥3 cell lines with divergent genetic backgrounds . For example:

| Cell Line | Pathway Activation (Fold Change) | Knockout Effect |

|---|---|---|

| HEK293 | 4.2 | Apoptosis blocked |

| HeLa | 1.8 | No effect |

Q. What methodologies are critical for validating this compound’s target engagement in complex biological systems?

- Methodological Answer : Employ cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) to confirm direct binding . For in situ validation, use fluorescence polarization assays with labeled probes. Correlate target engagement with functional readouts (e.g., phosphorylation levels) .

Data Contradiction Analysis Framework

Q. How to determine whether conflicting data on this compound’s mechanism arises from experimental design or biological variability?

- Methodological Answer : Follow a contradiction matrix:

Q. What steps ensure robust meta-analysis of this compound studies despite heterogeneous datasets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.